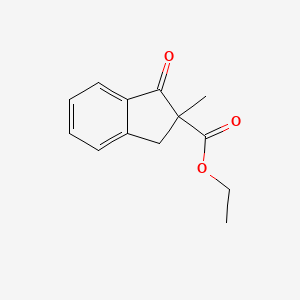
1H-Indene-2-carboxylic acid, 2,3-dihydro-2-methyl-1-oxo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indene-2-carboxylic acid, 2,3-dihydro-2-methyl-1-oxo-, ethyl ester is an organic compound with a complex structure. It is a derivative of indene, a bicyclic hydrocarbon, and is characterized by the presence of an ethyl ester group. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Vorbereitungsmethoden
The synthesis of 1H-Indene-2-carboxylic acid, 2,3-dihydro-2-methyl-1-oxo-, ethyl ester typically involves the esterification of the corresponding carboxylic acid. One common method includes the reaction of 1H-Indene-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial production methods may involve more efficient catalytic processes and the use of continuous flow reactors to enhance yield and purity. The choice of solvents and reaction conditions can vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
1H-Indene-2-carboxylic acid, 2,3-dihydro-2-methyl-1-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformation. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1H-Indene-2-carboxylic acid, 2,3-dihydro-2-methyl-1-oxo-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: This compound can be utilized in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1H-Indene-2-carboxylic acid, 2,3-dihydro-2-methyl-1-oxo-, ethyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated by its ability to form hydrogen bonds and interact with specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1H-Indene-2-carboxylic acid, 2,3-dihydro-2-methyl-1-oxo-, ethyl ester include:
1H-Indole-2-carboxylic acid, ethyl ester: Another ester derivative with a different core structure.
2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester: A compound with a similar ester group but different ring system.
1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid: A structurally related compound with additional functional groups.
The uniqueness of this compound lies in its specific arrangement of functional groups and its reactivity profile, which makes it valuable for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
91910-16-6 |
|---|---|
Molekularformel |
C13H14O3 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
ethyl 2-methyl-3-oxo-1H-indene-2-carboxylate |
InChI |
InChI=1S/C13H14O3/c1-3-16-12(15)13(2)8-9-6-4-5-7-10(9)11(13)14/h4-7H,3,8H2,1-2H3 |
InChI-Schlüssel |
DCYDWCMLWSSBFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CC2=CC=CC=C2C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


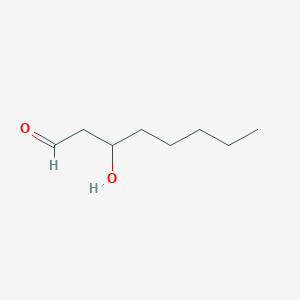
![1-Acetyl-3,6-diphenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14362961.png)
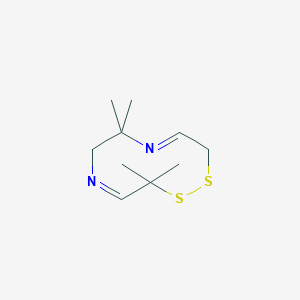
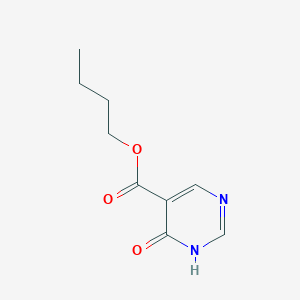
![Ethyl [cyano(phenyl)phosphanyl]acetate](/img/structure/B14362985.png)
![3-[2-(Diethylamino)ethenyl]-6-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B14362994.png)
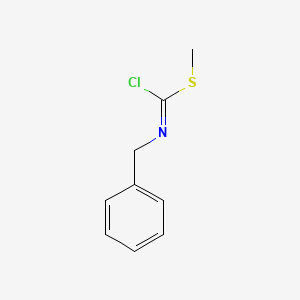

![3-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine](/img/structure/B14363000.png)
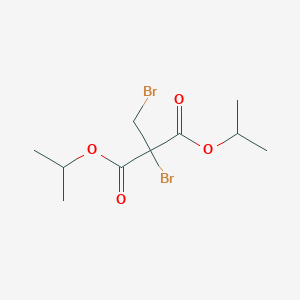


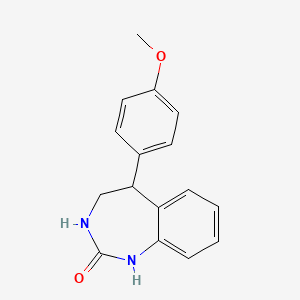
![4-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-2-yne-1,4-diol](/img/structure/B14363033.png)
